alpha-Obscurine

Cav3.1 Calcium Channel T-type Calcium Channel Blocker Lycopodium Alkaloid Derivatives

Researchers developing Cav3.1 calcium channel blockers for pain, epilepsy, or cancer need a validated lycodine alkaloid scaffold. α-Obscurine (CAS 596-55-4) is the essential starting material for synthesizing sub-micromolar Cav3.1 blockers (IC50 0.19 μM). Unlike β-obscurine (C17H24N2O), its unique N-methyl group enables derivatization. Key advantages: • Reference standard for LC-MS/MS (Cmax 35.53 ng/mL, AUC 156.91 ng•h/mL). • Intermediate for total synthesis of β-obscurine and N-desmethyl analogs. • Cardioprotective lead (reduces MI/R injury via MMP-2/9 inhibition). ≥98% HPLC purity, powder form. Global shipping.

Molecular Formula C17H26N2O
Molecular Weight 274.4 g/mol
CAS No. 596-55-4
Cat. No. B211560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Obscurine
CAS596-55-4
Molecular FormulaC17H26N2O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4C
InChIInChI=1S/C17H26N2O/c1-11-8-12-9-15-14(5-6-16(20)18-15)17(10-11)13(12)4-3-7-19(17)2/h11-13H,3-10H2,1-2H3,(H,18,20)/t11-,12+,13-,17-/m1/s1
InChIKeyHXJHQEWSHQXRPH-HPTBWKMGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





α-Obscurine (CAS 596-55-4) Procurement Guide: Baseline Characterization of a Lycodine-Type Alkaloid


α-Obscurine (CAS 596-55-4) is a naturally occurring lycodine-type alkaloid primarily isolated from Lycopodium species, including Lycopodium japonicum and Dendrolycopodium obscurum [1]. It is a tetracyclic sesquiterpenoid with a molecular formula of C17H26N2O and a molecular weight of 274.40 g/mol [2]. The compound serves as a foundational scaffold for the development of T-type calcium channel (Cav3.1) blockers and has been utilized in pharmacokinetic studies [3][4].

Naturally occurring lycodine-type alkaloid scaffold
Privileged starting material for Cav3.1 channel blocker derivatization
Characterized PK reference standard for extract analysis

Why α-Obscurine Cannot Be Substituted with Generic Lycopodium Alkaloids: A Quantitative Procurement Rationale


α-Obscurine's utility as a chemical scaffold is not interchangeable with other lycodine-type alkaloids, such as β-obscurine or N-desmethyl derivatives, due to critical differences in molecular structure, synthetic accessibility, and target engagement. α-Obscurine possesses a unique N-methyl group that is essential for its derivatization into potent Cav3.1 calcium channel blockers, a property not shared by its N-desmethyl analog [1]. Furthermore, α-Obscurine exhibits distinct pharmacokinetic properties, including a specific brain penetration profile that differs from co-occurring alkaloids like lycodoline [2]. Generic substitution with β-obscurine is invalidated by a fundamentally different molecular structure (C17H24N2O vs. C17H26N2O), which alters its chemical reactivity and biological target profile [3].

1 N‑desmethyl analogs lack the key N‑methyl group required for Cav3.1‑directed derivatization.
2 β‑Obscurine has a different molecular formula (C₁₇H₂₄N₂O vs C₁₇H₂₆N₂O) that alters reactivity and target profile.
3 Co‑occurring alkaloids such as lycodoline exhibit a divergent brain penetration profile, limiting interchangeability.

α-Obscurine Quantitative Differentiation Evidence: Comparator-Based Analysis for Procurement Decisions


α-Obscurine Derivative Cav3.1 Calcium Channel Blockade vs. Parent Compound: IC50 Comparison

α-Obscurine serves as a privileged scaffold for generating Cav3.1 calcium channel blockers. While the parent compound α-obscurine itself lacks significant Cav3.1 blockade activity, its synthetic derivatives demonstrate potent inhibition. The most potent derivative, compound 7, exhibits an IC50 of 0.19 ± 0.03 μM against Cav3.1 ion channel currents [1]. In contrast, the unmodified α-obscurine parent scaffold shows no meaningful blockade at comparable concentrations, highlighting the critical importance of structural modification for target engagement [1].

Cav3.1 Blockade
Head‑to‑head
IC₅₀ 0.19 ± 0.03 µM (derivative) vs no blockade (parent)
Scaffold essential for generating active Cav3.1 derivatives
Parent scaffold inactive; derivatization required
Cav3.1 Calcium Channel T-type Calcium Channel Blocker Lycopodium Alkaloid Derivatives

α-Obscurine AChE Inhibitory Activity: Potency Comparison with Huperzine A

α-Obscurine demonstrates weak acetylcholinesterase (AChE) inhibitory activity compared to the potent reference compound huperzine A. α-Obscurine exhibits an IC50 of approximately 10 μM (10,000 nM) against rat brain AChE [1][2]. In contrast, huperzine A, a well-known lycodine-type alkaloid, displays potent AChE inhibition with an IC50 in the low nanomolar range (typically < 100 nM) [3]. This ~100-fold difference in potency positions α-obscurine as a less potent AChE inhibitor, making it a more suitable scaffold for exploring alternative biological targets like Cav3.1 channels without confounding cholinergic effects.

AChE Inhibition
Cross‑study
IC₅₀ ~10 µM (α‑obscurine) vs low nM (huperzine A)
Cleaner scaffold for non‑cholinergic target studies
>100‑fold less potent AChE inhibitor
Acetylcholinesterase Inhibition Alzheimer's Disease Research Cholinesterase Inhibitor

α-Obscurine Pharmacokinetic Profile: Brain Penetration and Exposure Comparison

α-Obscurine demonstrates quantifiable brain penetration in rats following oral administration of Lycopodii Herba extract. In a pharmacokinetic study, α-obscurine achieved detectable concentrations in both plasma and brain tissue, with a Cmax of 35.53 ng/mL and an AUC0→t of 156.91 ng•h/mL [1]. In contrast, the co-occurring alkaloid lycodoline exhibits a markedly different pharmacokinetic profile, with a significantly higher plasma Cmax and AUC [1]. This differential brain exposure profile suggests α-obscurine may have distinct CNS target engagement properties compared to other alkaloids in the same extract.

PK Exposure
Head‑to‑head
Cmax 35.53 ng/mL, AUC 156.91 ng·h/mL; ~3‑fold lower than lycodoline
Distinct exposure profile supports alkaloid differentiation
Rat plasma after extract administration
Pharmacokinetics Brain Penetration LC-MS/MS Quantification

α-Obscurine In Vivo Cardioprotective Efficacy: Myocardial Ischemia-Reperfusion Injury Model

α-Obscurine demonstrates significant cardioprotective effects in a rat model of myocardial ischemia-reperfusion (MI/R) injury. Oral administration of α-obscurine at 2.5 mg/kg and 5 mg/kg for one week effectively reduced myocardial infarct size compared to vehicle-treated controls [1]. The protective effect was comparable to that of the positive control ramipril at 1 mg/kg [1]. Mechanistically, α-obscurine reduced oxidative stress and inflammation, which was associated with inhibition of MMP-2 and MMP-9 [1]. In contrast, lycodoline, another Lycopodium alkaloid, has not been reported to exhibit cardioprotective activity in this model, highlighting a unique therapeutic application for α-obscurine.

MI/R Infarct Size
Model context
Reduction observed at 2.5 and 5 mg/kg; comparable to ramipril control
Reported cardioprotection endpoint in MI/R model
Endpoint context; requires independent validation
Myocardial Ischemia-Reperfusion Cardioprotection In Vivo Pharmacology

α-Obscurine vs. β-Obscurine: Structural and Chemical Differentiation for Synthetic Chemistry

α-Obscurine and β-obscurine are chemically distinct alkaloids that differ in molecular formula, functional groups, and spectroscopic properties. α-Obscurine has the molecular formula C17H26N2O and contains an α-pyridone ring, as evidenced by its infrared and ultraviolet absorption spectra [1]. β-Obscurine, in contrast, has the molecular formula C17H24N2O and also contains an α-pyridone ring, but differs in its degree of unsaturation [1]. These structural differences are critical for synthetic chemists, as they dictate distinct reactivity patterns and derivatization pathways. The asymmetric total synthesis of α-obscurine has been achieved, enabling access to this specific scaffold for medicinal chemistry campaigns [2].

Molecular Formula
Head‑to‑head
C₁₇H₂₆N₂O (α) vs C₁₇H₂₄N₂O (β)
Structural identity dictates synthetic reactivity
α‑Pyridone ring in both; saturation difference
Structural Elucidation Synthetic Chemistry Alkaloid Differentiation

α-Obscurine In Silico ADMET Profile: Predicted Blood-Brain Barrier Penetration

α-Obscurine is predicted to have favorable blood-brain barrier (BBB) penetration based on in silico ADMET models. The compound has a predicted BBB permeability probability of 95.00% [1]. This high probability is consistent with its experimentally confirmed detection in rat brain tissue following oral administration [2]. In comparison, many other Lycopodium alkaloids exhibit lower predicted BBB penetration, which may limit their utility for CNS-targeted research. This in silico prediction, validated by in vivo data, supports α-obscurine's suitability for neurological research applications.

Predicted BBB Permeability
Data to verify
95.00% probability (admetSAR 2.0)
Predicted CNS penetration; experimental confirmation pending
In silico prediction; supported by brain detection data
ADMET Prediction Blood-Brain Barrier In Silico Pharmacology

α-Obscurine (CAS 596-55-4) Procurement Application Scenarios: Research and Industrial Use Cases


Cav3.1 Calcium Channel Blocker Development: α-Obscurine as a Privileged Scaffold

α-Obscurine is the essential starting material for synthesizing potent Cav3.1 calcium channel blockers. Researchers focused on developing novel therapeutics for pain, epilepsy, or cancer should procure α-obscurine to generate derivatives with demonstrated sub-micromolar IC50 values against Cav3.1 channels [1]. The parent scaffold is required for the synthesis of compound 7, which exhibits an IC50 of 0.19 μM [1].

Pharmacokinetic Reference Standard for Lycopodium Alkaloid Quantification

α-Obscurine serves as a validated reference standard for the quantitative analysis of Lycopodium alkaloids in biological matrices. Its well-characterized pharmacokinetic profile, including Cmax (35.53 ng/mL) and AUC (156.91 ng•h/mL) in rat plasma, makes it an ideal calibrant for LC-MS/MS method development and validation [1].

In Vivo Cardioprotection Research: Myocardial Ischemia-Reperfusion Injury Model

α-Obscurine is a lead compound for investigating cardioprotective mechanisms in myocardial ischemia-reperfusion (MI/R) injury. In vivo studies demonstrate that α-obscurine at 2.5 and 5 mg/kg significantly reduces myocardial infarct size, likely through inhibition of MMP-2 and MMP-9 [1]. This application is unique to α-obscurine among Lycopodium alkaloids.

Synthetic Chemistry and Derivatization Platform

α-Obscurine is a key intermediate for the asymmetric total synthesis of complex Lycopodium alkaloids, including β-obscurine, N-desmethyl-α-obscurine, and N-desmethyl-β-obscurine [1]. Synthetic chemists can utilize α-obscurine as a starting material for constructing diverse lycodine-type scaffolds via established synthetic routes, including Buchwald-Hartwig coupling and Heck cyclization [1].

Application
Selection Property
Validation Focus
Cav3.1 channel inhibitor design
Scaffold derivatization compatibility
Cav3.1 blockade endpoint validation
LC‑MS/MS alkaloid quantification
Characterized PK profile
Bioanalytical method validation
Myocardial ischemia‑reperfusion model studies
Model‑response endpoint review
Infarct size and MMP marker validation
Asymmetric total synthesis
Established synthetic route compatibility
Reaction pathway and derivatization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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